molecular formula C19H17N7O6 B4581772 N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B4581772
M. Wt: 439.4 g/mol
InChI Key: XFQFSNTYNMFBGD-UHFFFAOYSA-N
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Description

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholino group, a benzoxadiazole moiety, a nitro-substituted pyrazole, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzoxadiazole core, followed by the introduction of the morpholino group. The nitro-substituted pyrazole is then synthesized separately and coupled with the benzoxadiazole intermediate. Finally, the furan ring is incorporated to complete the synthesis. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it has been shown to inhibit glutathione S-transferases, enzymes involved in detoxification, thereby exerting its anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can be compared with other similar compounds, such as:

    6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX): Both compounds share the benzoxadiazole core but differ in their substituents, leading to variations in their biological activity and applications.

    N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl-sphingosylphosphorylcholine (C6-NBD-SM): This compound is used as a fluorescent marker in cellular studies, similar to the furanamide compound, but with different structural features and applications.

Properties

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O6/c27-19(16-4-1-13(31-16)11-25-10-12(9-20-25)26(28)29)21-14-2-3-15(18-17(14)22-32-23-18)24-5-7-30-8-6-24/h1-4,9-10H,5-8,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQFSNTYNMFBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 5
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 6
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

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